N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide
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Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a benzoyl group, a tetrahydroquinoline ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline ring This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst The benzoyl group is then introduced via a Friedel-Crafts acylation reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new groups or to replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing groups, while reduction could produce a more saturated version of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in the investigation of enzyme functions and signaling pathways.
Medicine: The compound’s unique structure suggests potential as a drug candidate, particularly in the treatment of diseases involving abnormal cell signaling or enzyme activity.
Industry: It could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical cellular processes. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of downstream effects, ultimately leading to the desired biological outcome.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbutanamide
- N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyethanesulfonamide
Uniqueness
Compared to these similar compounds, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxy-5-methylbenzene-1-sulfonamide stands out due to its specific combination of functional groups. The presence of the ethoxy and methyl groups on the benzene ring, along with the sulfonamide group, may confer unique properties such as enhanced solubility, stability, or biological activity. These features make it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-ethoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-3-31-23-14-11-18(2)16-24(23)32(29,30)26-21-12-13-22-20(17-21)10-7-15-27(22)25(28)19-8-5-4-6-9-19/h4-6,8-9,11-14,16-17,26H,3,7,10,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWDZNFSYVTJRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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